Methyl 7-azaspiro[3.5]nonane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which consists of two interconnected rings. The molecular formula for this compound is CHN O. It is classified as an azaspiro compound, indicating the presence of a nitrogen atom within the spiro structure. This compound has garnered attention in both research and industrial applications due to its interesting chemical properties and potential biological activities.
The synthesis of Methyl 7-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with methyl chloroformate. This reaction is generally conducted under controlled conditions, often in an inert atmosphere to minimize unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Methyl 7-azaspiro[3.5]nonane-2-carboxylate features a spiro structure where two cycloalkane rings share a single carbon atom, with a nitrogen atom incorporated into one of the rings. This unique arrangement contributes to its distinct chemical behavior.
Methyl 7-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical transformations:
The mechanism of action for Methyl 7-azaspiro[3.5]nonane-2-carboxylate primarily involves its interaction with specific molecular targets within biological systems. These interactions can modify the structure and function of target biomolecules, leading to various biological effects. The precise pathways depend on the context in which the compound is utilized, particularly in medicinal chemistry where it may serve as a precursor for drug development .
The compound's melting point, boiling point, and other thermodynamic properties can vary based on purity and specific synthesis methods employed .
Methyl 7-azaspiro[3.5]nonane-2-carboxylate has diverse applications across several scientific fields:
The 7-azaspiro[3.5]nonane scaffold represents a privileged structure in medicinal chemistry due to its three-dimensional complexity and balanced physiochemical properties. This bicyclic system consists of two fused rings—a seven-membered azepane and a five-membered carbocycle—sharing a central spiro carbon atom. The resulting non-planar architecture imposes significant conformational constraints, enhancing target binding selectivity and metabolic stability compared to flat aromatic systems . Particularly in drug design, methyl 7-azaspiro[3.5]nonane-2-carboxylate serves as a versatile bioisostere for piperidine and cyclohexyl motifs, offering improved solubility through its ester group while maintaining comparable steric bulk . Its spirocyclic framework reduces symmetry-induced crystallization tendencies, thereby enhancing solubility profiles—a critical advantage for bioavailability optimization in lead compounds targeting G protein-coupled receptors (GPCRs) and enzymes [9].
Table 1: Key Physicochemical Properties of Azaspirocyclic Scaffolds
Structural Feature | 7-Azaspiro[3.5]nonane | Piperidine | Cyclohexane |
---|---|---|---|
Ring Fusion Type | Spirocyclic | Monocyclic | Monocyclic |
Fractional sp³ Character | 0.85 | 0.75 | 1.00 |
TPSA (Ų) | 46.6 | 12.0 | 0.0 |
LogP (Calculated) | 1.86 | 0.88 | 2.88 |
Conformational Flexibility | Moderate | High | High |
Systematic naming of this compound follows IUPAC conventions where "7-aza" denotes nitrogen at position 7, and "spiro[3.5]nonane" specifies a spiro junction connecting two rings of three and five atoms each, forming a nine-atom bicyclic system. The parent structure is numbered with the spiro carbon as C1, making the carboxylate group at C2 "methyl 2-carboxylate" [4]. This compound exhibits complex isomerism:
Table 2: Isomeric and Analogous Structures
Compound Name | CAS Registry No. | Molecular Formula | Molecular Weight | Key Distinguishing Feature |
---|---|---|---|---|
Methyl 7-azaspiro[3.5]nonane-2-carboxylate | 741729-99-7 | C₁₀H₁₇NO₂ | 183.25 | Ester at C2 |
Methyl 7-azaspiro[3.5]nonane-2-carboxylate·HCl | 2139294-75-8 | C₁₀H₁₈ClNO₂ | 219.71 | Hydrochloride salt |
2-Oxa-7-azaspiro[3.5]nonane·HCl | 1414885-20-3 | C₇H₁₄ClNO | 163.64 | Oxygen at C2 (ether) |
2-Fluoro-7-azaspiro[3.5]nonane·HCl | 1993157-21-3 | C₈H₁₅ClFN | 179.66 | Fluorine at C2 |
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 | C₁₃H₂₁NO₃ | 239.31 | N-Boc protection, ketone at C2 |
Early synthetic routes to 7-azaspiro[3.5]nonane derivatives suffered from low yields (<40%) and harsh conditions, such as ultra-low temperature (-80°C) lithiation or stoichiometric toxic reagents [3]. Traditional approaches relied on Wittig reactions using N-Boc-4-piperidone, followed by [2+2] cyclizations with Zn/Cu couples—a method limited by poor functional group tolerance and multi-step sequences requiring 5-7 linear steps [6]. A transformative advancement emerged via two-step cyclization technology:
Table 3: Evolution of Synthetic Methods
Synthetic Approach | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Classical Wittig/[2+2] Route | -80°C, anhydrous, LDA | 38 | Multi-step; air-sensitive reagents |
Diethyl Acetal Cyclization (Pre-2020) | K₂CO₃, DMF, 12–24h | 68 | Moderate yield; ether cleavage side products |
Patent-Optimized Two-Step (CN112321599A) | KI/TBAB, then LiAlH₄ reduction | 82–85 | Scalable; minimal purification; high purity |
This methodology breakthrough enabled decagram-scale production of methyl 7-azaspiro[3.5]nonane-2-carboxylate derivatives, accelerating their adoption in pharmaceutical R&D for antiviral and kinase inhibitor programs [3] . The phase-transfer step specifically mitigates ether cleavage—a persistent failure mode in earlier methods—through iodide-mediated halide exchange, suppressing alkyl halide formation [3]. Post-2020, derivatives like the 2-fluoro analog leverage DAST fluorination of ketone precursors, though yields remain lower (50–55%) due to over-fluorination challenges [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7